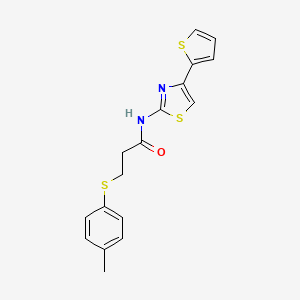

N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide

Description

N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a complex organic compound featuring a thiazole ring substituted with a thiophene group and a propanamide chain attached to a p-tolylthio group

Properties

IUPAC Name |

3-(4-methylphenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS3/c1-12-4-6-13(7-5-12)21-10-8-16(20)19-17-18-14(11-23-17)15-3-2-9-22-15/h2-7,9,11H,8,10H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUKRKDCNHRTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving thiourea and α-haloketones. The thiophene group is then introduced via a substitution reaction. The final step involves the attachment of the propanamide chain to the p-tolylthio group through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)acetamide

- N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)butanamide

Uniqueness

N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with a thiophene group and a propanamide chain makes it a versatile compound for various applications.

Biological Activity

N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized by combining thiophene and thiazole moieties with a propanamide backbone. The process generally includes the following steps:

- Formation of Thiazole Ring : The initial step involves the reaction of thiophene derivatives with thiazole precursors.

- Introduction of Propanamide Group : This is achieved through acylation reactions where a suitable acyl chloride is reacted with amines.

- Final Coupling : The final product is obtained through coupling reactions that link the thiophene and thiazole components with the propanamide structure.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiophene and thiazole derivatives. For instance, hybrid compounds similar to this compound have shown promising results against various cancer cell lines.

- Cytotoxicity Evaluation : A study reported that derivatives of thiazole-thiophene hybrids exhibited significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values comparable to standard chemotherapeutics like cisplatin .

- Molecular Docking Studies : Molecular docking simulations indicated that these compounds interact favorably with target proteins involved in cancer progression, such as Rab7b, suggesting a mechanism of action that may inhibit tumor growth by disrupting cellular trafficking processes .

Other Biological Activities

In addition to anticancer effects, compounds with similar structures have been investigated for various other biological activities:

- Antibacterial Activity : Thiophene-thiazole derivatives have demonstrated antibacterial properties against pathogens such as Staphylococcus aureus and Bacillus cereus .

- Anti-inflammatory Effects : Some studies have indicated that these compounds may also possess anti-inflammatory properties, further broadening their therapeutic potential .

Case Studies

- Study on Antitumor Activity : A recent investigation synthesized a series of thiazole derivatives and evaluated their activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The study found that certain derivatives exhibited potent antitumor activity with IC50 values significantly lower than those of conventional drugs .

- ADMET Properties : In silico assessments using tools like admetSAR predicted favorable adsorption, distribution, metabolism, excretion, and toxicity profiles for these compounds, indicating their viability as drug candidates .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.